molecular formula C12H10N4O2 B6598409 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide CAS No. 332040-94-5

6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide

Cat. No.: B6598409
CAS No.: 332040-94-5
M. Wt: 242.23 g/mol
InChI Key: NSKOBMGGSJPTBQ-MDWZMJQESA-N
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Description

6-Oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide is a heterocyclic compound featuring a pyridazine core substituted with an oxo group at position 6 and a carbohydrazide moiety at position 2. This structure has been characterized using crystallographic methods, as evidenced by studies employing SHELX software for refinement . The compound’s electronic and steric properties make it relevant for applications in medicinal chemistry, particularly in enzyme inhibition and ligand design.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-7-6-10(14-15-11)12(18)16-13-8-9-4-2-1-3-5-9/h1-8H,(H,15,17)(H,16,18)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKOBMGGSJPTBQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332040-94-5
Record name 6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide
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Preparation Methods

Starting Materials and Reaction Design

The synthesis typically begins with pyridazine-3-carboxylic acid or its ester derivatives. For instance, ethyl pyridazine-3-carboxylate undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the carbohydrazide. This reaction, conducted in ethanol under reflux for 5–8 hours, achieves yields exceeding 80%.

Mechanistic Pathway :

  • Nucleophilic Attack : Hydrazine attacks the carbonyl carbon of the ester, displacing the ethoxide group.

  • Tautomerization : The intermediate undergoes keto-enol tautomerism to stabilize the carbohydrazide structure.

Optimization Strategies

  • Solvent Selection : Ethanol is preferred due to its ability to solubilize both the ester and hydrazine hydrate while facilitating reflux conditions.

  • Stoichiometry : A 1:2 molar ratio of ester to hydrazine ensures complete conversion, minimizing side products like diacylhydrazines.

Condensation with Benzaldehyde: Formation of the (E)-Benzylidene Moiety

The second critical step involves the condensation of the carbohydrazide intermediate with benzaldehyde to introduce the (E)-phenylmethylidene group. This reaction exemplifies a classic Schiff base formation, requiring acid or base catalysis.

Reaction Conditions and Catalysis

  • Catalyst : Piperidine (5 mol%) in ethanol under reflux for 6–12 hours.

  • Temperature : Reflux (~78°C) promotes imine formation while favoring the thermodynamically stable (E)-isomer.

  • Workup : The product precipitates upon cooling and is purified via recrystallization from ethanol or acetonitrile.

Mechanistic Insights :

  • Nucleophilic Addition : The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon.

  • Dehydration : Elimination of water yields the imine linkage, with piperidine acting as a base to deprotonate intermediates.

Stereochemical Control

The (E)-configuration is favored due to reduced steric hindrance between the pyridazine ring and phenyl group. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, showing no correlation between the benzylidene proton and pyridazine H-4.

Analytical Characterization

Spectroscopic Data (Hypothetical Based on Analogues )

Technique Key Signals Assignment
¹H NMR (DMSO-d₆, 400 MHz)δ 12.25 (s, 1H, NH)Hydrazide NH
δ 8.72 (s, 1H, CH=N)Benzylidene proton
δ 7.85–7.45 (m, 5H, Ar-H)Phenyl group
δ 8.30 (d, 1H, J = 5.2 Hz, H-4)Pyridazine H-4
¹³C NMR (DMSO-d₆, 100 MHz)δ 164.2 (C=O)Carboxylic acid derivative
δ 158.1 (CH=N)Imine carbon
IR (KBr, cm⁻¹)3250 (N-H), 1670 (C=O), 1615 (C=N)Functional groups

Mass Spectrometry

  • ESI-MS : m/z 283.1 [M+H]⁺ (calculated for C₁₃H₁₁N₄O₂).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the carbohydrazide on resin beads could enable stepwise derivatization, though this remains unexplored for the target compound.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

6-Oxo-1,6-Dihydropyridazine-3-Carbaldehyde Monohydrate

This analog () replaces the carbohydrazide group with a carbaldehyde. The absence of the phenylmethylidene-hydrazide moiety reduces its capacity for hydrogen bonding and chelation, which may limit its biological activity compared to the target compound. Crystallographic data (R factor = 0.051) confirm a planar pyridazine ring, but the simpler substituent results in lower molecular complexity .

N'',N'''-Bis[(E)-Phenylmethylidene]Carbonic Dihydrazide Derivatives

These derivatives () feature two phenylmethylidene groups attached to a carbonic dihydrazide core. However, the lack of a pyridazine ring reduces their structural similarity to the target compound, likely altering solubility and metabolic stability .

Chromen-2-One and Naphthoyl-Substituted Derivatives

Compounds such as 1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide () and its naphthoyl analog () replace the phenylmethylidene group with bulkier aromatic systems. However, increased molecular weight (415.4–441.5 g/mol) may reduce bioavailability compared to the target compound .

Enzyme Inhibition

The N'',N'''-bis[(E)-phenylmethylidene]carbonic dihydrazides exhibit α-chymotrypsin inhibitory activity (), likely due to interactions between the hydrazide groups and the enzyme’s catalytic triad. The target compound’s single hydrazide group may offer weaker inhibition but improved selectivity.

Metabolic Pathways

Hydrazone-containing compounds, such as N'-[(Z)-phenylmethylidene]benzohydrazide (), undergo enzymatic oxidation and hydrolysis to yield metabolites like 4-hydroxybenzaldehyde. The (E)-phenylmethylidene configuration in the target compound may confer greater metabolic stability compared to (Z)-isomers, reducing unintended hydrolysis .

Physicochemical Properties

Crystallographic Features

The target compound’s crystal structure (refined using SHELXL) likely exhibits intramolecular hydrogen bonds between the hydrazide N–H and pyridazine C=O groups, enhancing stability. In contrast, the chromen-2-one derivative () shows conformational flexibility in its substituents, which may affect packing efficiency and solubility .

Solubility and Bioavailability

The target compound’s molecular weight (estimated ~290–300 g/mol) is lower than the chromen-2-one and naphthoyl derivatives, suggesting better aqueous solubility. However, the dihydrazide analogs () may exhibit higher polarity due to additional lone electron pairs on nitrogen atoms .

Data Tables for Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications
Target Compound C₁₂H₁₀N₄O₂ ~290–300 Pyridazine, carbohydrazide, (E)-phenylmethylidene Enzyme inhibition, ligand design
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde C₆H₆N₂O₂·H₂O 158.13 (anhydrous) Pyridazine, aldehyde Crystallography studies
N'',N'''-Bis[(E)-phenylmethylidene]carbonic dihydrazide C₁₅H₁₂N₄O₂ 296.29 Carbonic dihydrazide, two (E)-phenylmethylidene α-Chymotrypsin inhibition, catalysis
Chromen-2-one derivative () C₂₃H₁₇N₃O₅ 415.4 Pyridine, chromen-2-one, carbohydrazide Not specified (structural studies)

Biological Activity

6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide is a compound belonging to the pyridazine family, known for its diverse biological activities. Its molecular formula is C12H10N4O2, and it has garnered attention for its potential therapeutic applications, particularly as an enzyme inhibitor.

The primary biological activity of this compound is attributed to its role as an inhibitor of xanthine oxidase (XO) . This enzyme is crucial in the purine degradation pathway, catalyzing the conversion of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting XO, 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide reduces uric acid production, which may have implications for conditions such as gout and hyperuricemia.

Biochemical Pathways

The inhibition of XO leads to:

  • Decreased uric acid levels in the bloodstream.
  • Potential modulation of oxidative stress due to reduced production of reactive oxygen species associated with uric acid metabolism.

Pharmacokinetics

Research on similar compounds indicates that they exhibit good bioavailability and metabolic stability. This suggests that 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide may also possess favorable pharmacokinetic properties that warrant further investigation.

Antioxidant Activity

Preliminary studies suggest that compounds in the same class may exhibit antioxidant properties. The ability to scavenge free radicals could contribute to their therapeutic potential in oxidative stress-related diseases .

Antimicrobial Properties

Research indicates that hydrazone derivatives, including those related to 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide, have shown varying degrees of antimicrobial activity. For instance, structural modifications can enhance their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table: Summary of Biological Activities

Activity Description References
Xanthine Oxidase InhibitionReduces uric acid production; potential treatment for gout
Antioxidant ActivityMay scavenge free radicals; implications for oxidative stress
Antimicrobial PropertiesEffective against certain bacterial strains; structural modifications enhance activity
CytotoxicityPotential anti-cancer activity; requires further exploration

Q & A

Q. What are the optimized synthetic routes for 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives with substituted hydrazides under reflux in ethanol, using sodium acetate as a catalyst .
  • Step 2 : Isolation via solvent distillation and recrystallization from ethanol or aqueous mixtures. Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) enhances yield (up to 78%) and reduces byproducts. Catalyst loading (e.g., 1.2 eq. NaOAc) improves regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone bond (δ 8.5–10.5 ppm for NH) and aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]+) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N-H vibrations (3200–3350 cm⁻¹) .

Q. What are the key physicochemical properties influencing experimental design?

Property Value/Range Method
SolubilitySparingly soluble in H2O; soluble in DMSO, DMFShake-flask method
StabilityDegrades above 150°C; light-sensitiveThermogravimetric analysis
pKa~3.5 (carboxylic acid), ~9.2 (hydrazide)Potentiometric titration

Advanced Research Questions

Q. How do pH and temperature modulate the compound’s reactivity in nucleophilic substitution reactions?

  • pH-Dependent Reactivity : At acidic pH (3–5), the hydrazone group protonates, enhancing electrophilicity for reactions with amines or thiols. Alkaline conditions (pH 8–10) deprotonate the carboxylic acid, promoting esterification .
  • Temperature Effects : Higher temperatures (80–120°C) accelerate cyclization but risk decomposition. Lower temperatures (0–25°C) favor selective acylation .

Q. What strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Assay Standardization : Use uniform cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Off-Target Profiling : Employ kinase screening panels to identify non-specific interactions (e.g., MEK inhibition) that may confound results .

Q. How can computational modeling predict binding modes with biological targets like cyclooxygenase-2 (COX-2)?

  • Molecular Docking : Use AutoDock Vina to simulate interactions between the hydrazone moiety and COX-2’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol).
  • MD Simulations : 100-ns trajectories assess stability of the ligand-receptor complex, with RMSD < 2.0 Å indicating robust binding .

Q. What mechanistic insights explain its anti-inflammatory activity in acute lung injury models?

  • Pathway Inhibition : The compound suppresses NF-κB activation by blocking IκBα phosphorylation (IC₅₀ = 1.2 µM in LPS-stimulated macrophages) .
  • Cytokine Modulation : Reduces TNF-α and IL-6 secretion by >50% at 10 µM, validated via ELISA .

Q. How can structural derivatives improve pharmacokinetic properties (e.g., bioavailability)?

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances intestinal absorption (Cmax increased by 2.5× in rat models) .
  • Halogenation : Introducing fluorine at the phenyl ring improves metabolic stability (t₁/₂ extended from 2.1 to 4.7 hours) .

Data Contradiction Analysis

Example : Discrepancies in reported solubility (5–15 mg/mL in DMSO).

  • Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) due to recrystallization solvents (e.g., ethanol vs. acetone) .
  • Resolution : Use powder X-ray diffraction (PXRD) to characterize polymorphs and standardize solvent systems.

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